molecular formula C10H11N3S B13178837 1-Cyclobutyl-1H-imidazo[4,5-c]pyridine-2-thiol

1-Cyclobutyl-1H-imidazo[4,5-c]pyridine-2-thiol

Cat. No.: B13178837
M. Wt: 205.28 g/mol
InChI Key: VMQLKJHRCQCTDO-UHFFFAOYSA-N
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Description

1-Cyclobutyl-1H-imidazo[4,5-c]pyridine-2-thiol is a heterocyclic compound that features a unique structure combining a cyclobutyl group with an imidazo[4,5-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclobutyl-1H-imidazo[4,5-c]pyridine-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with 2-mercaptopyridine in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and inert atmospheres to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

1-Cyclobutyl-1H-imidazo[4,5-c]pyridine-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the imidazo[4,5-c]pyridine core .

Scientific Research Applications

1-Cyclobutyl-1H-imidazo[4,5-c]pyridine-2-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-1H-imidazo[4,5-c]pyridine-2-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclobutyl-1H-imidazo[4,5-c]pyridine-2-thiol is unique due to the presence of the cyclobutyl group, which imparts specific steric and electronic properties.

Properties

Molecular Formula

C10H11N3S

Molecular Weight

205.28 g/mol

IUPAC Name

1-cyclobutyl-3H-imidazo[4,5-c]pyridine-2-thione

InChI

InChI=1S/C10H11N3S/c14-10-12-8-6-11-5-4-9(8)13(10)7-2-1-3-7/h4-7H,1-3H2,(H,12,14)

InChI Key

VMQLKJHRCQCTDO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2C3=C(C=NC=C3)NC2=S

Origin of Product

United States

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